molecular formula C47H78O14 B8064229 Nanchangmycin

Nanchangmycin

Cat. No. B8064229
M. Wt: 867.1 g/mol
InChI Key: FELYAZAWTURXNF-KWJIWYEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nanchangmycin is a useful research compound. Its molecular formula is C47H78O14 and its molecular weight is 867.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nanchangmycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nanchangmycin including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibiotic Production and Biosynthesis Regulation : Nanchangmycin, produced by Streptomyces nanchangensis, is a polyether antibiotic similar to monensin. It can inhibit gram-positive bacteria and is used as a growth promoter for ruminants. The biosynthesis of nanchangmycin is controlled by two pathway-specific transcriptional activators, nanR1 and nanR2, which are essential for activating the transcription of polyketide genes involved in its production. Modifications in these regulators can significantly increase nanchangmycin yields (Yu et al., 2012).

  • Broad Spectrum Antiviral Activity : Nanchangmycin has been identified as a potent inhibitor of Zika virus entry across various cell types, including primary cells. Moreover, it is effective against other medically relevant viruses like West Nile, dengue, and chikungunya viruses, which share similar entry routes (Rausch et al., 2017).

  • Polyether Antibiotic Biosynthesis : The polyketide backbone of nanchangmycin undergoes oxidative cyclizations to form its characteristic structure. The thioesterase NanE is crucial in this biosynthesis pathway, specifically catalyzing the hydrolysis of the N-acetylcysteamine thioester of nanchangmycin, indicating its role as the final step in the biosynthetic pathway (Liu et al., 2008).

  • Insecticidal Antibiotics and Metabolic Engineering : Streptomyces nanchangensis, which produces nanchangmycin, is known for its secondary metabolites like the 16-membered macrolide meilingmycin. These compounds have insecticidal properties. The genetic manipulation of antibiotic biosynthetic genes in S. nanchangensis offers potential in metabolic engineering (Yu & Li-fe, 2005).

  • Cancer Treatment Potential : Aglycone polyether nanchangmycin and its homologues demonstrate apoptotic and antiproliferative activities against cancer stem cells. They trigger caspase-dependent apoptosis and inhibit Wnt/β-catenin signaling, suggesting their potential as cancer therapy agents (Huang et al., 2018).

properties

IUPAC Name

(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELYAZAWTURXNF-KWJIWYEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)O)C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H78O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318435
Record name Dianemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid

CAS RN

35865-33-9
Record name Dianemycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35865-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dianemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
715
Citations
J Zhang, J An, JJ Wang, YJ Yan, HR He… - Applied microbiology …, 2013 - Springer
… β1/β2 (β-class) together with nanchangmycin. In order to obtain high yield milbemycins A3/… of nanchangmycin led to strain BCJ36 that abolished the production of nanchangmycin. …
Number of citations: 23 link.springer.com
Y Sun, X Zhou, H Dong, G Tu, M Wang, B Wang… - Chemistry & biology, 2003 - cell.com
… of the polyether nanchangmycin are … of nanchangmycin biosynthesis seems to involve activation as well as repression. In-frame deletion of a KR6 domain generated the nanchangmycin …
Number of citations: 150 www.cell.com
Y Sun, X Zhou, J Liu, K Bao, G Zhang, G Tu… - …, 2002 - microbiologyresearch.org
… of nanchangmycin … nanchangmycin production because replacement of several DNA fragments in this region by an apramycin resistance gene [aac3(IV)] gave rise to nanchangmycin …
Number of citations: 163 www.microbiologyresearch.org
Q Yu, A Du, T Liu, Z Deng, X He - Archives of microbiology, 2012 - Springer
The nanchangmycin (NAN) produced by Streptomyces nanchangensis NS3226 is a polyether antibiotic resembling monensin in their gene clusters and the chemical structures. They …
Number of citations: 28 link.springer.com
Y Xu, T Sun, K Zeng, M Xu, J Chen, X Xu, Z Zhang… - Cell Death & …, 2020 - nature.com
… In the present study, we reported that nanchangmycin (Nam), an antibiotic for the treatment of Gram-negative bacteria 19 and Zika virus infection 20 , could inhibit the Otub1/c-Maf axis, …
Number of citations: 7 www.nature.com
T Liu, X Lin, X Zhou, Z Deng, DE Cane - Chemistry & biology, 2008 - cell.com
… of the catalytic triad of the nanchangmycin TE, NanE, as well as … amounts of the corresponding nanchangmycin aglycone 6 that lacks … the final step in the biosynthesis of nanchangmycin. …
Number of citations: 54 www.cell.com
X Guo, T Liu, CR Valenzano, Z Deng… - Journal of the American …, 2010 - ACS Publications
Recombinant nanchangmycin synthase module 2 (NANS module 2), with the thioesterase domain from the 6-deoxyerythronolide B synthase (DEBS TE) appended to the C-terminus, …
Number of citations: 53 pubs.acs.org
T Liu, D You, C Valenzano, Y Sun, J Li, Q Yu, X Zhou… - Chemistry & biology, 2006 - cell.com
… of the polyether nanchangmycin lacks an apparent … not been detected in the nanchangmycin cluster, hydrolyzed a diketide-… of the polyether chain during nanchangmycin biosynthesis. …
Number of citations: 63 www.cell.com
M Huang, B Liu, R Liu, J Li, J Chen… - ACS Pharmacology & …, 2018 - ACS Publications
The potential of the polyether salinomycin as an inhibitory agent against cancer stem cells has attracted interest in this family of compounds. In this study, we found that the aglycone …
Number of citations: 11 pubs.acs.org
K Rausch, BA Hackett, NL Weinbren, SM Reeder… - Cell reports, 2017 - cell.com
… Importantly, we identified nanchangmycin as a potent inhibitor of Zika virus entry across all … was also sensitive to nanchangmycin. Since we found that nanchangmycin blocks ZIKV entry, …
Number of citations: 173 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.